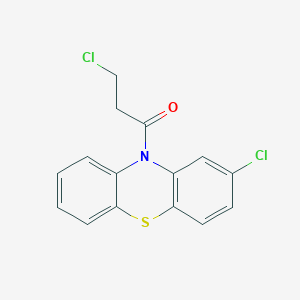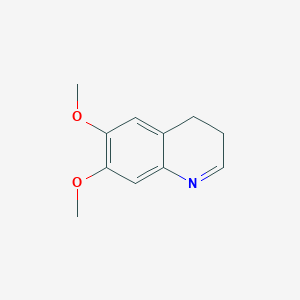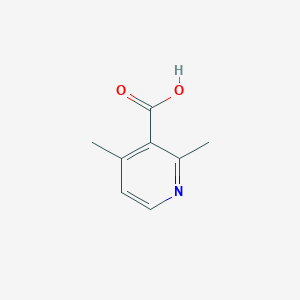
1,2,3-Trichloro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound 1,2,3-Trichloro-5-(trifluoromethyl)benzene is a chlorinated and fluorinated benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related trisubstituted benzene derivatives, which can be useful in understanding the behavior and properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene.
Synthesis Analysis
The synthesis of trisubstituted benzene derivatives is often achieved through halogenated intermediates, as seen in the synthesis of multiferrocenyl-functionalized cyclic systems using a trichloroiodo benzene starting compound . Similarly, the synthesis of 1,2,3-Trichloro-5-(trifluoromethyl)benzene could involve halogenated intermediates and cross-coupling reactions, such as Sonogashira or Negishi couplings, which are commonly used in the synthesis of poly-substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of trisubstituted benzene derivatives can be influenced by the substituents' electronic effects. For instance, the structure of 1,3,5-tris(trifluoromethyl)benzene deviates from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This suggests that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would also influence its molecular geometry, potentially leading to deviations from planarity.
Chemical Reactions Analysis
The reactivity of trisubstituted benzene derivatives can vary significantly depending on the substituents. For example, the presence of trifluoromethyl groups can facilitate selective lithiation and subsequent electrophilic substitution, as seen in the case of 1,2,4-tris(trifluoromethyl)benzene . This indicates that the trifluoromethyl group in 1,2,3-Trichloro-5-(trifluoromethyl)benzene could also affect its reactivity towards nucleophilic and electrophilic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of trisubstituted benzene derivatives are influenced by their molecular structure. For example, the electrochemical properties of ferrocenyl-substituted benzenes show that the oxidation states are affected by the presence of electronegative atoms . Similarly, the presence of trifluoromethyl groups in 1,2,3-Trichloro-5-(trifluoromethyl)benzene would likely influence its redox behavior. Additionally, the crystal structures of polymorphs of trisubstituted benzene derivatives can exhibit different network architectures and intermolecular interactions, which could be relevant for the solid-state properties of 1,2,3-Trichloro-5-(trifluoromethyl)benzene .
Applications De Recherche Scientifique
Use in Thermophysical Property Data Analysis
- Scientific Field : Physical Chemistry
- Application Summary : 1,2,3-Trichlorobenzene is used in the analysis of thermophysical property data . This involves studying the properties of the substance under various conditions of temperature and pressure .
- Methods of Application : The NIST ThermoData Engine software package is used to generate data through dynamic data analysis .
- Results or Outcomes : The data generated provides valuable insights into the properties of 1,2,3-Trichlorobenzene under different conditions .
Use in Hazardous Waste Disposal
- Scientific Field : Environmental Science
- Application Summary : 1,2,3-Trichlorobenzene is used in the detoxification of hazardous organic waste liquids .
- Methods of Application : This involves a process known as catalytic hydrotreatment .
- Results or Outcomes : The process results in the safe disposal of hazardous organic waste liquids .
Use as a Low Toxicity Alternative to Dichloromethane
- Scientific Field : Organic Chemistry
- Application Summary : Trifluorotoluene, a compound similar to 1,2,3-Trichloro-5-(trifluoromethyl)benzene, is used as a low toxicity alternative to dichloromethane in standard acylation, tosylation, and silylation reactions .
- Methods of Application : The reactions are carried out in a solvent of trifluorotoluene, which has similar solvating properties to dichloromethane but a higher boiling point .
- Results or Outcomes : The use of trifluorotoluene can be advantageous when conditions require higher boiling solvents .
Use as a Synthetic Intermediate
- Scientific Field : Organic Synthesis
- Application Summary : Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Methods of Application : The synthesis involves nitration followed by reduction to meta-H2NC6H4CF3 .
- Results or Outcomes : The resulting compound, 3-aminobenzotrifluoride, is used in the production of the herbicide fluometuron .
Use in Synthesis of Bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines
- Scientific Field : Organic Chemistry
- Application Summary : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
- Methods of Application : The synthesis process involves reacting benzene-1,3,5-tricarboxylic acid with SF4 .
- Results or Outcomes : The resulting compound, bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines, has potential applications in various fields .
Use in Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
- Methods of Application : The synthesis involves reacting 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .
- Results or Outcomes : The resulting compound, 2,4,6-tris(trifluoromethyl)benzoic acid, has potential applications in various fields .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFIAIRSQOXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198633 | |
| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
CAS RN |
50594-82-6 | |
| Record name | 3,4,5-Trichlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trichloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trichloro-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)



![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)